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Compound of Interest

Compound Name: 4-Isopropyl-1H-pyrazol-3-amine

Cat. No.: B115065

Abstract

This technical guide provides a comprehensive overview of 4-lsopropyl-1H-pyrazol-3-amine,
a versatile heterocyclic amine with significant applications in medicinal chemistry and materials
science. The document details its chemical identity, physicochemical properties, established
synthesis and purification protocols, and analytical characterization methods. Furthermore, it
explores its role as a key building block in the development of targeted therapeutics,
particularly kinase inhibitors. Safety protocols and handling procedures are also outlined to
ensure its proper use in a research and development setting. This guide is intended for
researchers, chemists, and drug development professionals engaged in the synthesis and
application of novel heterocyclic compounds.

Compound Identification and Chemical Structure

4-1sopropyl-1H-pyrazol-3-amine, also known by its synonym 3-Amino-4-isopropyl-1H-
pyrazole, is a substituted pyrazole derivative. The presence of both an amine group and a
hydrophobic isopropyl group on the pyrazole ring makes it a valuable and versatile
intermediate in chemical synthesis.

o Chemical Name: 4-Isopropyl-1H-pyrazol-3-amine
e Synonyms: 3-Amino-4-isopropyl-1H-pyrazole, 4-propan-2-yl-1H-pyrazol-5-amine

e CAS Number: 151521-49-2
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e Molecular Formula: CeH11N3
e Molecular Weight: 125.17 g/mol
Chemical Structure:

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Isopropyl-1H-pyrazol-3-amine is
presented below. These properties are crucial for designing reaction conditions, purification
procedures, and formulation strategies.

Property Value Source(s)
Molecular Weight 125.17 g/mol

Molecular Formula CeH11Ns

Boiling Point 295.8 + 20.0 °C at 760 mmHg

Density 1.1+0.1 g/cm3

Flash Point 157.8+£9.0°C

pKa 16.12 + 0.50 (Predicted)

Refractive Index 157

Room temperature, under inert
Storage Temperature
atmosphere

Synthesis and Purification

The synthesis of 3-aminopyrazole derivatives is a well-established area of heterocyclic
chemistry. One of the most common and effective methods involves the condensation of a
hydrazine source with a -ketonitrile. This approach offers a direct route to the pyrazole core.

General Synthesis Workflow: Condensation of -
Ketonitrile with Hydrazine
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The synthesis of 4-Isopropyl-1H-pyrazol-3-amine can be achieved by reacting 3-cyano-4-
methyl-2-pentanone with hydrazine hydrate. The (-ketonitrile starting material contains the
required isopropyl group and the nitrile functionality that will form the amine group upon
cyclization.

Causality of Experimental Choices:

o [(-Ketonitrile: This precursor is chosen because it possesses the two key functional groups
(ketone and nitrile) at a 1,3-position relative to each other, which is essential for the
formation of the five-membered pyrazole ring.

e Hydrazine Hydrate: Serves as the source of the two adjacent nitrogen atoms required for the
pyrazole core. The initial nucleophilic attack occurs at the more electrophilic ketone carbonyl,
followed by an intramolecular cyclization onto the nitrile group.

e Solvent (e.g., Ethanol): An alcohol solvent is typically used as it effectively dissolves both
reactants and facilitates the reaction without participating in unwanted side reactions.

o Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation
energy for both the initial condensation and the subsequent cyclization, ensuring a
reasonable reaction rate.

Detailed Experimental Protocol

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 3-cyano-4-methyl-2-pentanone (1 equivalent) in absolute ethanol.

o Reagent Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room
temperature. An exothermic reaction may be observed.

e Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

o Workup: After completion, cool the reaction mixture to room temperature and remove the
solvent under reduced pressure.
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o Extraction: Dissolve the resulting residue in ethyl acetate and wash with brine. Dry the
organic layer over anhydrous sodium sulfate.

 Purification: Concentrate the organic layer and purify the crude product by column
chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 4-
Isopropyl-1H-pyrazol-3-amine as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of the target

compound.
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Caption: General workflow for the synthesis and purification of 4-Isopropyl-1H-pyrazol-3-

amine.

Analytical Characterization
To confirm the identity and purity of the synthesized 4-lsopropyl-1H-pyrazol-3-amine, a

combination of spectroscopic and chromatographic techniques is essential.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR are used to
confirm the molecular structure by identifying the chemical environment of each proton and
carbon atom.

e Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its molecular
formula (CeH11Ns).

» High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final
compound. A high-purity standard is typically >95%.

Analytical Workflow Diagram

This diagram outlines the logical flow for confirming the structure and purity of the final product.
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Caption: Standard analytical workflow for the characterization of 4-lsopropyl-1H-pyrazol-3-

amine.

Applications in Research and Drug Development

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in
numerous compounds with diverse biological activities. 4-Isopropyl-1H-pyrazol-3-amine
serves as a crucial building block for synthesizing more complex molecules, particularly kinase
inhibitors.

Intermediate for Kinase Inhibitors

Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation
is a hallmark of many diseases, including cancer. The aminopyrazole core can act as a "hinge-
binder,” forming key hydrogen bonds with the kinase protein backbone. The isopropyl group at
the 4-position can be directed into a hydrophobic pocket within the kinase active site,
enhancing binding affinity and selectivity.

Derivatives of this compound have been investigated as inhibitors for various kinases,
including:

e RET (Rearranged during Transfection) Kinase: Activating mutations in the RET kinase are
found in certain types of thyroid and lung cancers. Substituted pyrazolopyrimidines,
synthesized from aminopyrazole precursors, have been developed as potent and selective
RET inhibitors.

o RIPK1 (Receptor-Interacting Protein Kinase 1): RIPK1 is involved in inflammatory responses
and necroptosis. 1H-pyrazol-3-amine derivatives have been identified as novel, selective
inhibitors of RIPK1, showing therapeutic potential for inflammatory diseases.

The general strategy involves using the amine group of 4-lsopropyl-1H-pyrazol-3-amine as a
nucleophile to react with other electrophilic heterocyclic systems (e.g., chloropyrimidines) to
construct fused bicyclic systems like pyrazolo[3,4-d]pyrimidines.

Safety and Handling

Proper safety precautions must be observed when handling 4-Isopropyl-1H-pyrazol-3-amine.
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e Hazard Identification: The compound is classified as harmful if swallowed or inhaled. It can
cause skin irritation and serious eye irritation or damage.

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles with side-shields, chemical-resistant gloves, and a lab coat.

e Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation
of dust or vapors. Avoid contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
o First Aid Measures:

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,
occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

o Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated
clothing. If irritation persists, seek medical attention.

o Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate

medical attention.

o Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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